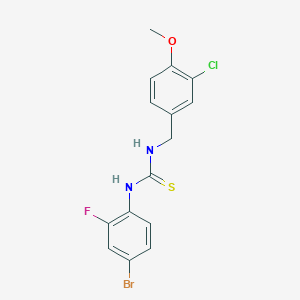
N-(4-bromo-2-fluorophenyl)-N'-(3-chloro-4-methoxybenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-N'-(3-chloro-4-methoxybenzyl)thiourea is a useful research compound. Its molecular formula is C15H13BrClFN2OS and its molecular weight is 403.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-bromo-2-fluorophenyl)-N'-(3-chloro-4-methoxybenzyl)thiourea is a thiourea derivative with significant biological activity, particularly in antimicrobial and anticancer applications. This compound has garnered attention due to its structural characteristics that enhance its pharmacological properties.
- Molecular Formula : C15H13BrClFN2OS
- Molecular Weight : 403.7 g/mol
- CAS Number : 478249-56-8
- Predicted Boiling Point : 465.6 °C
- Density : 1.575 g/cm³
Biological Activity Overview
Thiourea derivatives, including this compound, have been extensively studied for their diverse biological activities:
-
Antimicrobial Activity :
- Thiourea compounds are known for their antibacterial and antifungal properties. The presence of halogen substituents (bromo and chloro) in this compound may enhance its interaction with microbial cell walls, leading to increased efficacy against various pathogens .
- A study evaluated the antimicrobial activity of various thiourea derivatives and found that compounds with similar structural motifs exhibited promising results against both Gram-positive and Gram-negative bacteria .
-
Anticancer Activity :
- Research indicates that thiourea derivatives can inhibit the growth of cancer cell lines, particularly breast cancer (MCF7) cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
- In vitro studies have shown that this compound has potential anticancer activity, with IC50 values comparable to other known anticancer agents .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial efficacy of thiourea derivatives, including this compound. The results indicated that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiourea Derivative | <50 | Staphylococcus aureus |
| Thiourea Derivative | <50 | Escherichia coli |
Case Study 2: Anticancer Properties
In a study focused on breast cancer cell lines, this compound was tested for its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Induction of apoptosis |
| MCF7 | 20 | Cell cycle arrest at S phase |
The biological activity of thiourea derivatives is often attributed to their ability to form hydrogen bonds with biological targets due to the presence of NH groups in their structure. This feature allows them to interact effectively with various enzymes and receptors involved in disease pathways .
Propiedades
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-[(3-chloro-4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClFN2OS/c1-21-14-5-2-9(6-11(14)17)8-19-15(22)20-13-4-3-10(16)7-12(13)18/h2-7H,8H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHLLJFHQQKQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=S)NC2=C(C=C(C=C2)Br)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














